N-Methylbenzo(b)thiophene-3-ethylamine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of N-Methylbenzo(b)thiophene-3-ethylamine hydrochloride can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at elevated temperatures . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Industrial production methods often utilize microwave-assisted synthesis to achieve higher yields and faster reaction times .
Chemical Reactions Analysis
N-Methylbenzo(b)thiophene-3-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like DMSO, catalysts such as triethylamine, and elevated temperatures . Major products formed from these reactions include substituted benzothiophenes and aminothiophene derivatives .
Scientific Research Applications
N-Methylbenzo(b)thiophene-3-ethylamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Methylbenzo(b)thiophene-3-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, benzothiophene derivatives are known to interact with voltage-gated sodium channels, which can lead to their use as anesthetics . The compound may also inhibit certain enzymes or receptors, contributing to its biological effects .
Comparison with Similar Compounds
N-Methylbenzo(b)thiophene-3-ethylamine hydrochloride can be compared with other similar compounds, such as:
3-Methylbenzothiophene: This compound has a similar structure but lacks the N-methyl and ethylamine groups.
Benzo(b)thiophene: The parent compound without any substituents.
Articaine: A benzothiophene derivative used as a dental anesthetic.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
23799-81-7 |
---|---|
Molecular Formula |
C11H14ClNS |
Molecular Weight |
227.75 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-yl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C11H13NS.ClH/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11;/h2-5,8,12H,6-7H2,1H3;1H |
InChI Key |
OHLZZEKYKPXYPS-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CSC2=CC=CC=C21.Cl |
Origin of Product |
United States |
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